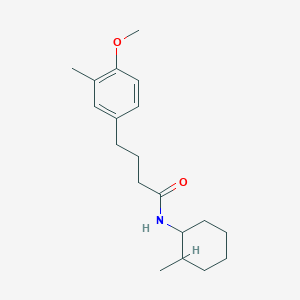
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide
Descripción general
Descripción
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation.
Mecanismo De Acción
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This activation leads to a cascade of events that ultimately result in the regulation of mood, appetite, and pain sensation. This compound has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, which are natural painkillers produced by the body. It has also been found to decrease the release of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully monitored in lab settings.
Direcciones Futuras
There are a number of future directions for the study of 4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide. One area of research is the development of more selective and potent synthetic cannabinoids for therapeutic applications. Another area of research is the study of the long-term effects of this compound on the endocannabinoid system and the brain. Additionally, the potential use of this compound in the treatment of cancer and other diseases is an area of ongoing research.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic effects, making it a potential treatment for chronic pain, inflammation, and anxiety disorders. It has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-14-7-4-5-9-17(14)20-19(21)10-6-8-16-11-12-18(22-3)15(2)13-16/h11-14,17H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDADHKJDWBLCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCCC2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetate](/img/structure/B3983408.png)
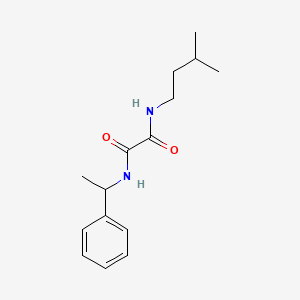

![4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B3983429.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983432.png)

![5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983457.png)
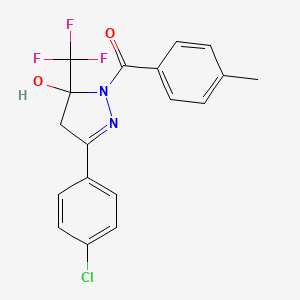
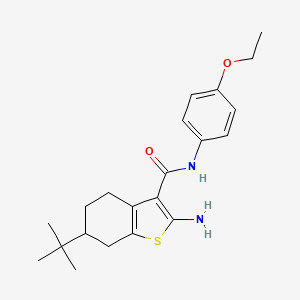
![10-acetyl-3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3983481.png)
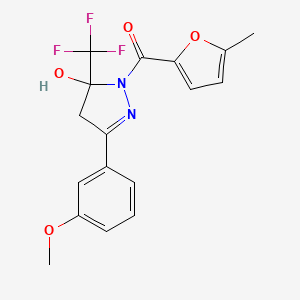
![3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983490.png)
![3-(3-methoxyphenyl)-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983499.png)